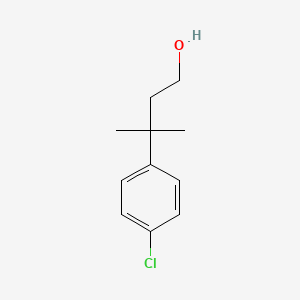amine](/img/structure/B13594783.png)
[2-(2,3-Dimethylphenyl)ethyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylphenyl)ethylamine: is an organic compound characterized by the presence of a dimethylphenyl group attached to an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylphenyl)ethylamine typically involves the reaction of 2,3-dimethylphenylacetonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2-(2,3-Dimethylphenyl)ethylamine may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(2,3-Dimethylphenyl)ethylamine can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction: This compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where the methyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(2,3-Dimethylphenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new pharmaceuticals or as a tool for understanding biochemical pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, 2-(2,3-Dimethylphenyl)ethylamine is used in the production of specialty chemicals, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 2-(2,4-Dimethylphenyl)ethylamine
- 2-(3,4-Dimethylphenyl)ethylamine
- 2-(2,5-Dimethylphenyl)ethylamine
Comparison: Compared to its analogs, 2-(2,3-Dimethylphenyl)ethylamine exhibits unique reactivity and selectivity due to the specific positioning of the dimethyl groups on the phenyl ring. This structural difference can influence its chemical behavior, making it more suitable for certain applications over its similar compounds.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17N/c1-9-5-4-6-11(10(9)2)7-8-12-3/h4-6,12H,7-8H2,1-3H3 |
Clave InChI |
IOVZPMHCCACXFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CCNC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)










![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)
